A Technical Guide to the Physical Properties of 7-Benzyloxy-1H-indole-3-carboxylic Acid
A Technical Guide to the Physical Properties of 7-Benzyloxy-1H-indole-3-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 7-Benzyloxy-1H-indole-3-carboxylic acid. Designed for the laboratory professional, this document moves beyond a simple data sheet to offer insights into the practical determination of these properties, ensuring scientific integrity and reproducibility in research and development settings.
Molecular Identity and Structural Framework
7-Benzyloxy-1H-indole-3-carboxylic acid is a derivative of indole, a ubiquitous scaffold in medicinal chemistry. The presence of the benzyloxy group at the 7-position and the carboxylic acid at the 3-position imparts specific physicochemical characteristics crucial for its application as a synthetic intermediate and potential biological activity.
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Chemical Structure: The molecule consists of a bicyclic indole core, with a phenylmethoxy (benzyloxy) substituent on the benzene ring portion and a carboxylic acid group on the pyrrole ring.
Caption: Molecular Structure of 7-Benzyloxy-1H-indole-3-carboxylic acid.
Summary of Physicochemical Properties
The following table summarizes the key physical properties of 7-Benzyloxy-1H-indole-3-carboxylic acid. It is critical to distinguish between experimentally verified and computationally predicted values in a research context.
| Property | Value | Source & Type |
| CAS Number | 24370-75-0 | [1] Experimental |
| Molecular Formula | C₁₆H₁₃NO₃ | [1] Experimental |
| Molecular Weight | 267.28 g/mol | [1] Calculated |
| Physical Form | Solid | Experimental |
| Melting Point | Data not available | N/A |
| Boiling Point | 531.1 ± 35.0 °C at 760 mmHg | [2][3] Predicted |
| Density | 1.342 ± 0.06 g/cm³ | [3] Predicted |
| pKa | 3.92 ± 0.10 | [3] Predicted |
| logP (XlogP) | 3.0 | [4] Predicted |
Detailed Physicochemical Analysis & Experimental Protocols
A precise understanding of properties such as melting point, solubility, and acidity is fundamental for applications ranging from reaction chemistry to formulation development. As experimental data for this specific molecule is not widely published, this section provides robust, standard-operating protocols for their determination.
Melting Point & Thermal Behavior
The melting point is a primary indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, while impurities tend to depress and broaden this range.[5]
This method is a standard, reliable technique for determining the melting point range of a solid organic compound.[6][7]
-
Sample Preparation:
-
Ensure the 7-Benzyloxy-1H-indole-3-carboxylic acid sample is completely dry and finely powdered. Use a mortar and pestle if necessary.
-
Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 1-2 mm.[7]
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurement.
-
Accurate Determination: Using a fresh sample, heat the apparatus to about 15-20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[5]
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T₁ – T₂.
-
-
Trustworthiness: The causality for a slow heating rate is to allow the heat to transfer uniformly from the heating block to the sample and the thermometer. Rapid heating can cause the thermometer reading to lag behind the true temperature of the sample, leading to erroneously high and broad melting ranges.[5]
Solubility Profile
Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and in vitro assay design. The large, relatively nonpolar benzyloxy and indole groups suggest poor aqueous solubility, while the carboxylic acid group provides a handle for salt formation to potentially increase it. Solubility in organic solvents like DMSO and DMF is expected to be significantly higher.
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, representing the true saturation point of a compound in a solvent.[8][9]
Caption: Workflow for the Shake-Flask Solubility Assay.
-
Preparation: Add an excess amount of solid 7-Benzyloxy-1H-indole-3-carboxylic acid to a glass vial. The excess is critical to ensure that a saturated solution is achieved.[10]
-
Equilibration: Add a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). Seal the vial and place it in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 18-24 hours) to reach equilibrium.[10][11]
-
Phase Separation: After equilibration, allow the vial to stand to let undissolved solids settle. To ensure complete removal of solid particles, which would falsely elevate the measured concentration, the supernatant must be clarified by centrifugation or filtration through a low-binding 0.22 µm filter.[8]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration using a validated and calibrated method, such as HPLC-UV, against a standard curve of the compound.
-
Self-Validation: The protocol is self-validating by ensuring that an excess of undissolved solid remains at the end of the experiment. This visually confirms that the solution has reached its saturation point.
Acidity (pKa)
The predicted pKa of ~3.9 suggests that the carboxylic acid is moderately acidic, similar to benzoic acid.[3] This means that at physiological pH (~7.4), the compound will exist almost entirely in its deprotonated, carboxylate form. This ionization state drastically increases polarity and influences properties like solubility, membrane permeability, and receptor binding.
Potentiometric titration is a highly precise method for measuring pKa by monitoring pH changes as a titrant is added.[12][13]
-
System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.[12]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent like methanol or DMSO may be required, though results must then be extrapolated back to a fully aqueous environment.[13][14] Ensure the solution is at a known concentration (e.g., 1 mM).[15]
-
Titration:
-
Place the solution in a jacketed vessel at a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the flattest region of the buffer zone on the curve or the inflection point on a derivative plot.[12][16]
-
Spectroscopic Profile
Spectroscopic data provides confirmation of the chemical structure. While experimental spectra are not available here, the expected features can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the indole and benzyl rings (typically 6.8-8.0 ppm). A singlet for the CH₂ benzylic protons would appear around 5.0-5.5 ppm. The indole N-H proton would likely be a broad singlet at high chemical shift (>10 ppm), and the C2-H proton on the indole ring would also be a distinct singlet, often around 7.5-8.0 ppm. The carboxylic acid proton (-COOH) is a very broad singlet at a high chemical shift (>11 ppm), which is exchangeable with D₂O.[17]
-
¹³C NMR: The spectrum would show a signal for the carbonyl carbon of the carboxylic acid around 165-175 ppm. Aromatic carbons would appear in the 100-140 ppm range, and the benzylic CH₂ carbon would be seen around 65-75 ppm.[17]
Infrared (IR) Spectroscopy
The IR spectrum is highly characteristic for a carboxylic acid due to hydrogen bonding.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (very broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1710 - 1680 (strong) | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-O | 1320 - 1210 | Stretching |
The broadness of the O-H stretch is a hallmark feature, caused by strong intermolecular hydrogen bonding which forms dimers in the solid state. The C=O stretch is also very strong and intense.
Stability and Storage
Based on its structure and vendor recommendations, 7-Benzyloxy-1H-indole-3-carboxylic acid should be handled with standard laboratory precautions.
-
Storage: Store at ambient temperature in a well-sealed container, protected from light and moisture.
-
Stability: The indole ring can be susceptible to oxidation over time, especially if exposed to air and light. The benzyloxy group is generally stable but can be cleaved under specific catalytic hydrogenation conditions.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
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Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
- Avdagić, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET and DMPK, 6(2), 85-100.
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Al-Zaytoonah University of Jordan. (2021). experiment (1) determination of melting points. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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PubChemLite. (n.d.). 7-benzyloxy-1h-indole-3-carboxylic acid (C16H13NO3). Retrieved from [Link]
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PubChem. (n.d.). 7-(benzyloxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]
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Chemsrc. (n.d.). 7-(Benzyloxy)-1H-indole-3-carbaldehyde. Retrieved from [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
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Acros Pharmatech. (n.d.). 7-(Benzyloxy)-1H-indole-3-carboxylic acid. Retrieved from [Link]
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